Product packaging for Osimertinib Impurity N(Cat. No.:CAS No. 1932710-29-6)

Osimertinib Impurity N

Cat. No.: B580302
CAS No.: 1932710-29-6
M. Wt: 553.667
InChI Key: FJKGIJXFKPBAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the identification, quantification, and characterization of impurities present in a pharmaceutical substance. This process is of profound significance for several reasons. Even in minute quantities, impurities can potentially impact the stability of the drug product, leading to degradation and a shorter shelf life. Furthermore, some impurities may possess pharmacological activity, either similar to or different from the API, or they could be toxic, posing a direct risk to patient health. Therefore, a thorough understanding and control of the impurity profile are essential to ensure the quality, safety, and consistency of the drug product from batch to batch. sci-hub.se

Classification of Pharmaceutical Impurities

Pharmaceutical impurities are broadly categorized based on their origin and chemical nature. The International Council for Harmonisation (ICH) provides a widely accepted classification system. pharmaffiliates.com

Organic Impurities: These are often process-related or drug-related substances that can arise during the manufacturing process or upon storage of the drug substance. researchgate.net They include starting materials, by-products of the synthesis, intermediates, degradation products, and reagents, ligands, or catalysts. researchgate.netscirp.org

Inorganic Impurities: These impurities typically originate from the manufacturing process and include reagents, ligands, catalysts, heavy metals or other residual metals, and inorganic salts. researchgate.netgoogle.com

Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification of the API or in the formulation of the drug product. google.com Based on their toxicity, they are classified into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential). pharmaffiliates.comscirp.org

Regulatory Frameworks for Impurity Control in Active Pharmaceutical Ingredients and Drug Products

To ensure the safety and quality of pharmaceutical products, stringent regulatory frameworks have been established to control the levels of impurities. The ICH has developed a series of guidelines that are widely adopted by regulatory authorities globally, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Key ICH guidelines for impurity control include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. researchgate.net It establishes thresholds for reporting, identification, and qualification of impurities.

ICH Q3B(R2): Impurities in New Drug Products: This document extends the principles of impurity control to the finished drug product, addressing degradation products and impurities arising from the interaction of the drug substance with excipients. actascientific.comscirp.org

ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline provides permissible daily exposure limits for residual solvents in pharmaceuticals. sci-hub.sepharmaffiliates.com

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses the assessment and control of impurities that have the potential to be mutagenic and carcinogenic. sci-hub.se

These guidelines necessitate the development of validated analytical procedures to detect and quantify impurities and set acceptance criteria based on toxicological assessments. researchgate.netscirp.org

Osimertinib (B560133) Impurity N: A Closer Look

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. daicelpharmastandards.com During its synthesis, various process-related impurities can be formed. One such impurity is Osimertinib Impurity N .

This compound , also known by its synonym N-Acryloyl Osimertinib , is a process-related impurity that can arise during the manufacturing of Osimertinib. synzeal.com Its formation is linked to a key step in the synthesis of Osimertinib, which involves the reaction of an aniline (B41778) intermediate with acryloyl chloride. sci-hub.se A potential side reaction during this acylation step can lead to the formation of this di-acryloylated impurity.

The presence of this compound needs to be carefully monitored and controlled to ensure the quality and safety of the final drug product. This involves the use of highly sensitive analytical methods to detect and quantify its levels.

Detailed Research Findings

The control of impurities in Osimertinib is a critical aspect of its manufacturing process. Research has focused on developing robust analytical methods for the separation and quantification of various impurities, including process-related impurities and degradation products. researchgate.net

Analytical Methods for Impurity Profiling: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are powerful techniques used for the impurity profiling of Osimertinib. daicelpharmastandards.comresearchgate.net These methods allow for the separation of closely related impurities from the main API and their subsequent identification and quantification. researchgate.net For instance, a validated RP-HPLC method has been developed to separate Osimertinib from several of its impurities, including potential degradation products. researchgate.net

Control Strategies: The control of this compound, being a process-related impurity, primarily relies on optimizing the synthetic process to minimize its formation. This can involve careful control of reaction conditions such as temperature, stoichiometry of reagents, and reaction time during the acylation step. Furthermore, purification techniques such as crystallization or chromatography can be employed to remove this impurity from the final API. daicelpharmastandards.com The development of reference standards for impurities like this compound is crucial for the accurate validation of analytical methods and for setting appropriate specifications in the drug substance and drug product. synzeal.com

Below are the key chemical properties of Osimertinib and this compound.

Compound NameChemical NameMolecular FormulaMolecular Weight ( g/mol )
Osimertinib N-[2-[[2-(Dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-2-propenamideC₂₈H₃₃N₇O₂499.61
This compound N-(5-Acrylamido-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamideC₃₁H₃₅N₇O₃553.65

The ICH guidelines provide specific thresholds for the reporting, identification, and qualification of impurities in new drug substances. These thresholds are based on the maximum daily dose of the drug.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H35N7O3 B580302 Osimertinib Impurity N CAS No. 1932710-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]-prop-2-enoylamino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N7O3/c1-8-29(39)33-24-18-27(28(41-7)19-26(24)36(5)17-16-35(3)4)38(30(40)9-2)31-32-15-14-23(34-31)22-20-37(6)25-13-11-10-12-21(22)25/h8-15,18-20H,1-2,16-17H2,3-7H3,(H,33,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKGIJXFKPBAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N(C4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Characterization and Classification of Osimertinib Impurities

Overview of Osimertinib (B560133) Impurity N

Osimertinib Impurity N is a known related substance of the drug osimertinib. alentris.orgdaicelpharmastandards.com It is chemically identified as N-(5-Acrylamido-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide. alentris.org This compound is also referred to as N-Acryloyl Osimertinib. alentris.org The presence of this and other impurities is carefully monitored to ensure the quality of the final drug product. daicelpharmastandards.com

Table 1: Chemical Properties of this compound

Property Value Source(s)
Chemical Name N-(5-Acrylamido-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide alentris.org
Synonym N-Acryloyl Osimertinib alentris.org
CAS Number 1932710-29-6 alentris.orgdaicelpharmastandards.com
Molecular Formula C31H35N7O3 alentris.orgdaicelpharmastandards.com

| Molecular Weight | 553.7 g/mol | alentris.orgdaicelpharmastandards.com |

General Classification of Osimertinib Impurities in Drug Substance and Drug Product Contexts

Impurities in osimertinib can originate from various stages, including the manufacturing process of the drug substance and degradation of the drug product over time. veeprho.com These are generally categorized as process-related impurities, degradation-related impurities, and potential genotoxic impurities.

Process-related impurities are substances that are formed during the synthesis of osimertinib. veeprho.com These can include unreacted starting materials, intermediates, and by-products of side reactions. veeprho.comclearsynth.com An improved manufacturing process for osimertinib mesylate aims to eliminate several impurities, designated as IMP-A, IMP-B, IMP-C, IMP-D, IMP-E, and IMP-F, during the purification of the final product. google.com Some examples of process-related impurities include:

3-Chloro-N-[2-[2-dimethylaminoethyl-methyl-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimiddin-2-yl]amino]phenyl] propanamide : This impurity is generated at a precursor stage in the synthesis of osimertinib. jocpr.com

Rezivertinib analogue 1 : Identified as a process impurity of osimertinib mesylate. medchemexpress.com

AZD9291 Aniline (B41778) Hydroxy : A troublesome impurity that can form during the hydrogenation of AZD9291 Nitrodiamine to AZD9291 Aniline, a key intermediate in osimertinib synthesis. google.com

Table 2: Examples of Process-Related Impurities in Osimertinib Synthesis

Impurity Name Chemical Name Notes Source(s)
Chloro Impurity 3-Chloro-N-[2-[2-dimethylaminoethyl-methyl-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimiddin-2-yl]amino]phenyl] propanamide Forms at a precursor stage. jocpr.com jocpr.com
Rezivertinib analogue 1 Not specified A process impurity of osimertinib mesylate. medchemexpress.com

Degradation-related impurities result from the chemical breakdown of osimertinib over time due to factors such as hydrolysis, oxidation, and photolysis. veeprho.com Stress testing under various conditions (acidic, basic, oxidative) is performed to identify potential degradation products. tandfonline.comnih.gov

Under basic hydrolytic conditions, a major degradation product identified is N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide . scirp.org

Acid hydrolysis can lead to the formation of several degradation products, including hydroxy OSM Impurity , Des-acryl OSM impurity , Chloro OSM impurity , and OSM dimer impurity . tandfonline.comfigshare.com

Oxidative degradation can also produce various impurities. wjrr.org

Table 3: Examples of Degradation-Related Impurities of Osimertinib

Degradation Condition Impurity Name Chemical Name Source(s)
Base Hydrolysis DP N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide scirp.org
Acid Hydrolysis DP-1 hydroxy OSM Impurity tandfonline.comfigshare.com
Acid Hydrolysis DP-2 Des-acryl OSM impurity tandfonline.comfigshare.com
Acid Hydrolysis DP-3 Chloro OSM impurity tandfonline.comfigshare.com

Genotoxic impurities are of particular concern as they have the potential to damage DNA and cause mutations, which can lead to cancer. Regulatory guidelines, such as ICH M7, provide a framework for the assessment and control of these impurities. europa.eu

The chloro impurity, 3-Chloro-N-(2-((2- dimethylamino) ethyl) (methyl) amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl) pyrimidin-2-yl) amino) phenyl) propanamide , is considered a potential genotoxic impurity. jocpr.com According to ICH M7 classification, this chloro impurity falls under class-3. jocpr.com

In-silico analysis of degradation products from acid hydrolysis indicated that Des-acryl OSM impurity (DP-2) and Chloro OSM impurity (DP-3) show structural alerts for genotoxicity. tandfonline.comfigshare.com

A structure-activity relationship (SAR) analysis was performed on 34 potential impurities, with 10 showing alerting substructures. Of these, three were found to be Ames positive, indicating mutagenic potential. europa.eu

Table 4: Examples of Potential Genotoxic Impurities in Osimertinib

Impurity Name Classification Notes Source(s)
3-Chloro Impurity Potential Genotoxic (ICH M7 Class 3) Arises during the manufacturing process. jocpr.com jocpr.com
Des-acryl OSM impurity (DP-2) Potential Genotoxic (Structural Alert) Formed under acid hydrolysis. tandfonline.comfigshare.com tandfonline.comfigshare.com

Mechanisms of Formation of Osimertinib Impurity N

Synthesis-Related Formation Pathways of Osimertinib (B560133) Impurity N

The formation of Osimertinib Impurity N during the manufacturing process is often linked to the presence of specific reactants and residual solvents in the final stages of the synthesis.

The synthesis of osimertinib involves several key intermediates. One of the final steps is the acylation of the key intermediate, N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine , with an acryloyl group. If this intermediate remains unreacted and is carried over into subsequent steps where methanol (B129727) is present, it does not directly form Impurity N. However, the conditions of the final acylation step are critical.

The most likely synthesis-related pathway for the formation of this compound is during the final acylation step. Osimertinib possesses an α,β-unsaturated acrylamide (B121943) moiety, which is a Michael acceptor. This reactive group is intentionally introduced to enable covalent bonding with a cysteine residue in the EGFR protein.

However, this reactivity also makes it susceptible to nucleophilic attack by other molecules present in the reaction mixture. If methanol is used as a solvent or is present as a residual impurity during the final synthesis step or work-up, it can act as a nucleophile. Under basic conditions, which are often employed to facilitate the acylation or to neutralize acidic by-products, methanol can add across the double bond of the newly formed osimertinib molecule via a Michael addition reaction. This reaction directly yields this compound. scirp.orgnih.gov

Table 1: Key Intermediates in Osimertinib Synthesis

Intermediate Name Chemical Structure Role in Synthesis
N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine C₂₄H₃₁N₇O Key intermediate that undergoes acylation in the final step. pharmaffiliates.comclearsynth.com
3-Chloropropanoyl chloride C₃H₄Cl₂O Acylating agent used in a two-step sequence to form the acrylamide moiety. mdpi.comgoogle.com

Residual solvents from previous steps can play a significant role in impurity formation. Methanol is a common solvent used in pharmaceutical manufacturing for reactions and recrystallization. For instance, some synthesis routes for osimertinib intermediates may utilize methanol for purification. patsnap.com If not adequately removed, residual methanol can be present during the final stages of osimertinib synthesis.

The presence of residual methanol, combined with basic conditions, creates a favorable environment for the Michael addition to the acrylamide group of osimertinib, leading to the formation of Impurity N. scirp.org Therefore, strict control over the levels of residual methanol in the starting materials and intermediates for the final synthetic step is a critical parameter to prevent the formation of this impurity. scirp.org

Degradation Pathways Leading to this compound

Osimertinib can degrade under certain conditions to form Impurity N. This is a significant consideration for the formulation, storage, and shelf-life of the drug product.

Forced degradation studies have demonstrated that osimertinib is susceptible to degradation under basic hydrolytic conditions. scirp.orgactascientific.com The primary degradation product identified under these conditions is this compound. scirp.orgscirp.org

The mechanism for this degradation is the base-catalyzed Michael addition of a nucleophile to the electron-deficient α,β-unsaturated system of the acrylamide moiety. When the hydrolysis is performed in the presence of methanol (for example, using methanolic sodium hydroxide (B78521) or when methanol is used as a solvent for the drug substance), methanol acts as the nucleophile. scirp.orgresearchgate.net The methoxide (B1231860) ion (CH₃O⁻), generated under basic conditions, attacks the β-carbon of the acrylamide group, leading to the saturation of the double bond and the introduction of a methoxy (B1213986) group at the 3-position of the propanamide chain, thus forming Impurity N. scirp.org

A detailed study involving base hydrolysis (1.0 N NaOH) in the presence of methanol at elevated temperatures confirmed the formation of this impurity, which was then isolated and characterized using techniques such as UPLC-QTOF-MS and NMR. scirp.orgscirp.org

Table 2: Characterization Data for this compound (Base Degradation Product)

Analytical Technique Observation Interpretation
UPLC-QTOF-MS Molecular weight m/z 532.2606 [M+H]⁺ 32 mass units higher than osimertinib (m/z 500.2738), corresponding to the addition of a methanol molecule (CH₄O). scirp.orgscirp.org

Stress testing of osimertinib under oxidative conditions (e.g., using hydrogen peroxide) has been performed to identify potential degradation products. actascientific.comresearchgate.net These studies have consistently shown that the primary sites of oxidative attack are the nitrogen atoms within the osimertinib molecule, leading to the formation of various N-oxide impurities. researchgate.netnih.govsynzeal.comsimsonpharma.com

Specifically, oxidation can occur at the tertiary amine nitrogen of the dimethylaminoethyl side chain or the nitrogen on the aniline (B41778) ring. researchgate.net There is no evidence in the published literature to suggest that oxidative stress is a direct pathway for the formation of this compound. The formation of Impurity N is characterized by an addition reaction at the acrylamide moiety, not an oxidation event. Therefore, while oxidative degradation is a relevant stability concern for osimertinib, it is not considered a formation pathway for this specific methoxy-adduct impurity.

Thermal Degradation Aspects Contributing to this compound

The thermal stability of osimertinib is a key factor in preventing the formation of degradation impurities, including Impurity N. While several studies indicate that osimertinib is generally stable under thermal stress, the potential for degradation exists, particularly under prolonged exposure to high temperatures. europa.euresearchgate.netijpsdronline.com

Forced degradation studies are instrumental in elucidating the thermal degradation pathways. Although some studies report osimertinib as stable under thermal conditions, others suggest the possibility of degradation, which could potentially lead to the formation of impurities like the N-desmethyl variant. researchgate.netijpsdronline.comnih.gov The N-desmethylation, leading to this compound, could theoretically occur through thermal cleavage of the N-methyl bond on the dimethylaminoethyl side chain. However, comprehensive quantitative data on the specific formation of Impurity N under various thermal conditions remains limited in publicly available literature.

Interactive Table: Reported Thermal Stability of Osimertinib

Stress ConditionObservationReference
ThermalStable europa.euresearchgate.netijpsdronline.com
Accelerated (40°C/75% RH) for 6 monthsStable europa.eu
Room Temperature (25°C) for 24 hoursGood stability mdpi.com

Photolytic Degradation Implications for this compound Formation

The impact of light on the stability of osimertinib is another critical consideration in the formation of impurities. Similar to thermal degradation, there are conflicting reports regarding the photolytic stability of osimertinib. Some studies have found the drug to be stable when exposed to light, while others have observed slight degradation. researchgate.netijpsdronline.comnih.gov

Photodegradation could potentially involve the cleavage of the N-methyl group, leading to the formation of this compound. The energy from light exposure could provide the activation energy required for this demethylation reaction. However, detailed mechanistic studies and quantitative data specifically linking photolytic stress to the formation of this compound are not extensively documented in the available scientific literature.

Interactive Table: Reported Photolytic Stability of Osimertinib

Stress ConditionObservationReference
PhotolyticStable researchgate.netijpsdronline.com
PhotolyticSlight degradation observed nih.gov

Influence of Manufacturing Process Parameters on this compound Generation

The manufacturing process of osimertinib involves multiple steps where the formation of Impurity N can be influenced by various parameters. The synthesis of osimertinib typically involves the coupling of key intermediates, and the conditions of these reactions are critical in controlling impurity profiles. patsnap.com

The formation of the acrylamide group is a crucial step in the synthesis. One synthetic route utilizes 3-chloropropanoyl chloride followed by an elimination reaction. pharmaffiliates.com The choice of base, solvent, temperature, and reaction time in this step can significantly impact the yield and purity of the final product, potentially influencing the formation of side products.

Role of Raw Materials and Reagents in this compound Formation

The purity of raw materials and the nature of reagents used in the synthesis of osimertinib are fundamental to controlling the level of this compound. The key starting materials and reagents, if containing related impurities, can carry them through the synthetic sequence to the final drug substance.

One of the key reagents in the synthesis is N,N,N'-trimethylethylenediamine, which is used to introduce the dimethylaminoethyl-methylamino side chain. patsnap.comthermofisher.com The purity of this reagent is critical, as any related impurities could potentially be incorporated into the osimertinib molecule. For example, the presence of N,N'-dimethylethylenediamine as an impurity in the starting material could lead to the formation of a des-methyl analog of osimertinib.

Another critical reagent is 3-chloropropanoyl chloride, used in the formation of the acrylamide side chain. pharmaffiliates.com Impurities in this reagent could lead to the formation of undesired side products.

The primary intermediate, N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine, is a cornerstone of the synthesis. pharmaffiliates.comsynzeal.compharmacompass.com Any impurities present in this intermediate, such as an unmethylated or partially methylated precursor, will directly impact the final purity of osimertinib and could be a direct source of this compound. Therefore, stringent control over the quality of this intermediate is paramount.

Advanced Analytical Methodologies for Detection and Quantification of Osimertinib Impurity N

Chromatographic Method Development and Optimization for Osimertinib (B560133) Impurity N

Chromatographic techniques are fundamental to separating Impurity N from the Osimertinib API and other related substances. The development of a robust and sensitive method requires careful optimization of various parameters to achieve adequate resolution, peak shape, and analysis time.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical impurities. A reverse-phase HPLC (RP-HPLC) method has been established for the separation of Osimertinib and its impurities, including those structurally similar to Impurity N. ijpsdronline.comijpsdronline.com These methods typically employ a C18 stationary phase, which is effective for retaining and separating the relatively non-polar Osimertinib and its related compounds. scirp.org

A stability-indicating RP-HPLC method capable of resolving multiple impurities uses a gradient elution mode. ijpsdronline.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is crucial for effectively separating impurities with a range of polarities from the main drug peak within a reasonable timeframe. ijpsdronline.com The analytes are commonly monitored using a photodiode array (PDA) detector, with a wavelength of approximately 268 nm being suitable for detecting Osimertinib and its impurities based on their chromophoric properties. ijpsdronline.com

ParameterConditionReference
ColumnInertSustain C18 (250 mm x 4.6 mm, 3 µm) ijpsdronline.com
Mobile Phase A0.1% Formic Acid, pH adjusted to 6.50 with Ammonium (B1175870) Hydroxide (B78521) ijpsdronline.com
Mobile Phase BAcetonitrile (B52724) ijpsdronline.com
Elution ModeGradient ijpsdronline.com
Flow Rate1.0 mL/min ijpsdronline.com
Column Temperature55°C ijpsdronline.com
Detection Wavelength268 nm ijpsdronline.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster, more efficient, and higher-resolution separations. jocpr.com UPLC is particularly advantageous when coupled with mass spectrometry for the identification and quantification of trace-level impurities like Impurity N. The enhanced resolution of UPLC helps in separating co-eluting peaks, providing cleaner spectra for mass analysis. Columns such as the ACQUITY UPLC™ BEH C18 are often employed in these applications. jocpr.com The higher efficiency of UPLC systems allows for shorter run times, increasing sample throughput in a quality control environment.

The successful separation of Osimertinib Impurity N is highly dependent on the meticulous optimization of the stationary and mobile phases.

Stationary Phase: Non-polar stationary phases, such as the widely used C18 (octadecylsilyl) silica (B1680970) gel, are the standard choice for separating Osimertinib and its impurities. ijpsdronline.comscirp.org The selection of a specific C18 column, for instance, a Waters X-bridge C18 or an InertSustain C18, can influence the selectivity of the separation. ijpsdronline.comscirp.org Column dimensions, particle size, and pore size are also critical parameters that are optimized to balance resolution, backpressure, and analysis time.

Mobile Phase: The mobile phase typically consists of an aqueous component and an organic modifier. ijpsdronline.com

Aqueous Component: A buffer is used to control the pH and ionic strength. Buffers like formic acid or ammonium acetate (B1210297) are commonly chosen because they are volatile and compatible with mass spectrometry detection. scirp.orgjocpr.com The pH is a critical parameter; for instance, adjusting the pH to around 5.5 or 6.5 can optimize the ionization state of the amine groups in Osimertinib and Impurity N, thereby improving peak shape and retention. ijpsdronline.comjocpr.com

Organic Modifier: Acetonitrile is a common organic solvent used in the mobile phase. ijpsdronline.comscirp.orgjocpr.com The proportion of acetonitrile is varied during a gradient elution to separate less retained polar impurities from more retained non-polar ones, including the main Osimertinib peak. The gradient program is carefully optimized to ensure maximum resolution between all components. scirp.org

Mass Spectrometry for Structural Elucidation and Quantification of this compound

Mass Spectrometry (MS) is an indispensable tool for the analysis of pharmaceutical impurities, offering unparalleled sensitivity and specificity for both structural identification and quantification.

For the definitive structural identification of an unknown or known impurity like Impurity N, hyphenated techniques such as UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) are employed. scirp.orgtandfonline.com This method was successfully used to characterize degradation products of Osimertinib. scirp.orgresearchgate.net

The QTOF analyzer provides high-resolution, accurate mass measurements of both the precursor (parent) ion and its product (fragment) ions. researchgate.net This accuracy allows for the determination of the elemental composition of the impurity, which is the first step in proposing a plausible structure. scirp.org Following the detection of the molecular ion, tandem MS (MS/MS) is performed. The precursor ion is fragmented, and the resulting fragmentation pattern provides detailed structural information, acting as a fingerprint for the molecule and allowing for the elucidation of its chemical structure. scirp.orgresearchgate.net

Example Fragmentation Data for an Osimertinib Degradation Product (Impurity N)
Ion Typem/z (Mass-to-Charge Ratio)Proposed Formula
[M+H]⁺ (Precursor Ion)532.2606C₂₉H₃₈N₇O₃
Fragment Ion 1459.2295C₂₆H₂₈N₅O₂
Fragment Ion 2399.1873C₂₂H₂₃N₆O
Fragment Ion 399.0811C₆H₁₁N
Fragment Ion 472.0810C₄H₁₀N
Note: Data is illustrative based on a known base degradation product of Osimertinib. scirp.orgresearchgate.net

While QTOF-MS is ideal for structural characterization, a more compact and user-friendly mass detector, the ACQUITY QDa Detector (a single quadrupole mass analyzer), is highly effective for routine, trace-level quantification of known impurities. jocpr.com A method using UPLC-QDa has been developed for quantifying potential genotoxic impurities in Osimertinib. jocpr.com

This technique operates in the Selective Ion Recording (SIR) mode, where the detector is set to monitor only the specific mass-to-charge ratio ([M+H]⁺) of Impurity N. jocpr.com This high selectivity eliminates interference from other components in the sample matrix, enabling highly sensitive and accurate quantification, even at parts-per-million (ppm) levels. jocpr.com Method development involves optimizing parameters such as the ionization mode (typically positive electrospray ionization, ESI+), probe temperature, and cone voltage to achieve the maximum signal response for the impurity. jocpr.com The use of volatile buffers like ammonium acetate is mandatory for QDa detection to ensure efficient ionization. jocpr.com

Typical Optimized UPLC-QDa Parameters for Impurity Quantification
ParameterSettingReference
Ionization ModePositive Ion Electrospray (ESI+) jocpr.com
Function ModeSelective Ion Recording (SIR) jocpr.com
Target Ion [M+H]⁺Specific m/z for Impurity N jocpr.com
Probe Temperature600°C jocpr.com
Capillary Voltage0.8 V jocpr.com
Cone Voltage15 V jocpr.com

Fragmentation Pattern Analysis for this compound Structural Confirmation

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a cornerstone technique for the structural confirmation of pharmaceutical impurities like this compound. The analysis begins with the ionization of the impurity molecule, followed by the measurement of its precise mass-to-charge ratio (m/z), which must correspond to its molecular formula, C₃₁H₃₅N₇O₃ (molecular weight: 553.67). daicelpharmastandards.com

In the subsequent MS/MS stage, the parent ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. By analyzing the mass differences between the parent ion and the various fragment ions, analysts can deduce the connectivity of the molecule and confirm the structure of different substructural motifs. For a complex molecule like this compound, this analysis would be critical in piecing together the core components and identifying the specific structural modifications relative to the parent drug, Osimertinib.

Table 1: Hypothetical Fragmentation Data for this compound This table is illustrative of the type of data generated in an MS/MS analysis. Actual fragmentation data is not publicly available.

Parent Ion (m/z) Major Fragment Ions (m/z) Plausible Structural Assignment of Fragment
554.28 [M+H]⁺ 499.25 Loss of a specific side chain or moiety
455.23 Cleavage at a key ether or amine linkage
243.10 Fragment corresponding to the indole-pyrimidine core

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. A combination of one-dimensional and two-dimensional NMR experiments is employed to assemble the complete chemical structure of this compound.

One-dimensional NMR provides fundamental structural information.

¹H NMR (Proton NMR): This experiment identifies all the distinct proton environments within the molecule. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal provide crucial clues about the electronic environment and neighboring protons.

¹³C NMR (Carbon NMR): This technique detects all unique carbon atoms, revealing the carbon skeleton of the impurity. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl).

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between carbon types. Typically, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed, simplifying spectral interpretation.

Table 2: Representative 1D NMR Data Interpretation for a Complex Molecule This table illustrates the type of data and interpretation used. Specific chemical shifts for this compound are not publicly available.

Experiment Chemical Shift Range (ppm) Interpretation
¹H NMR 8.5 - 6.5 Aromatic and vinyl protons
4.0 - 2.0 Protons adjacent to heteroatoms (N, O), aliphatic protons
1.5 - 0.5 Aliphatic protons, such as methyl groups
¹³C NMR 170 - 150 Amide/aromatic carbons
150 - 100 Aromatic/olefinic carbons
60 - 20 Aliphatic carbons
DEPT-135 Positive Peaks CH, CH₃ groups

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms, which is necessary to assemble the full structure.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. Cross-peaks in a COSY spectrum connect protons that are part of the same spin system, allowing for the tracing of aliphatic chains and aromatic substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). Each cross-peak links a specific proton signal to the signal of the carbon it is bonded to, providing unambiguous C-H attachments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. HMBC is critical for connecting different spin systems and for positioning quaternary carbons and functional groups within the molecular framework.

By systematically analyzing the data from these 1D and 2D NMR experiments, chemists can piece together the complete, unambiguous structure of this compound.

Impurity Isolation and Enrichment Strategies for this compound Analysis

To perform the detailed structural analysis described above, a pure sample of this compound must first be isolated from the reaction mixture or drug product.

High-Performance Liquid Chromatography (HPLC) is the primary technique for isolating pharmaceutical impurities. For obtaining sufficient quantities of an impurity for characterization, the analytical HPLC method is scaled up to a semi-preparative or preparative level.

This process involves using a larger-diameter column packed with the same stationary phase (e.g., C18) as the analytical method. The mobile phase composition and gradient are optimized to maximize the resolution between the impurity and the main drug peak as well as other impurities. The sample solution is injected in larger volumes, and as the separated compounds elute from the column, the specific fraction corresponding to this compound is collected using an automated fraction collector.

The fractions collected from preparative HPLC are often dilute solutions of the impurity in the mobile phase. To obtain the solid material needed for NMR and other analyses, the solvent must be removed. Common techniques for concentrating these fractions include:

Lyophilization (Freeze-Drying): This is a preferred method as it is gentle and avoids thermal degradation. The collected fractions are frozen and then placed under a vacuum, causing the solvent to sublimate directly from a solid to a gas, leaving the purified impurity as a dry powder.

Rotary Evaporation: This technique involves removing the solvent under reduced pressure at a controlled temperature. It is faster than lyophilization but is typically used for less thermally sensitive compounds.

Through these combined strategies of advanced spectroscopic analysis and chromatographic isolation, the precise chemical structure of this compound can be confirmed, ensuring the quality and safety of the final drug product.

Analytical Method Validation for this compound Quantification

Robustness and Solution Stability Profiling of this compound Analytical MethodsRobustness testing examines the reliability of an analytical procedure with respect to deliberate variations in method parameters, such as pH of the mobile phase, column temperature, or flow rate. This provides an indication of its suitability for routine use. Solution stability studies are also performed to evaluate the stability of both the impurity standard and the sample solutions over time under specified storage conditions.

Without access to proprietary data from pharmaceutical manufacturers or specific academic studies focusing on this particular impurity, a detailed article complete with research findings and data tables as requested cannot be generated. The information required to populate the specified outline is not present in the public domain.

Control Strategies and Regulatory Compliance for Osimertinib Impurity N

Impurity Specification Setting and Thresholds for Osimertinib (B560133) Impurity N

The establishment of acceptance criteria for any impurity is a cornerstone of pharmaceutical quality control. For Osimertinib Impurity N, these specifications are not arbitrarily set but are derived from a comprehensive evaluation of its potential impact on the drug product's safety and efficacy. The thresholds for reporting, identification, and qualification of impurities are guided by the International Council for Harmonisation (ICH) Q3A(R2) guidelines. europa.euscirp.org

While specific qualification threshold data for this compound is not publicly available, the general ICH guidelines provide a framework for establishing these limits. The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level or below the level specified. europa.eu

Table 1: Illustrative ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
This table represents the general thresholds provided by ICH and the specific thresholds for this compound would be established based on the maximum daily dose of Osimertinib and a specific risk assessment.

In-Process Control Measures for this compound Management

Effective management of this compound relies heavily on robust in-process controls implemented during the manufacturing of the Osimertinib active pharmaceutical ingredient (API). These measures are designed to minimize the formation of the impurity and prevent its carry-over into the final drug substance. Impurities in Osimertinib can originate from various sources, including the synthesis process, degradation, or storage conditions. veeprho.com

Key in-process control strategies that would be applicable to managing this compound include:

Control of Starting Materials and Reagents: Ensuring the quality and purity of starting materials and reagents is the first line of defense.

Optimization of Reaction Conditions: Critical process parameters such as temperature, pressure, reaction time, and stoichiometry are carefully controlled to favor the formation of Osimertinib and minimize the generation of by-products like Impurity N.

Purification Procedures: The synthesis of Osimertinib likely involves multiple purification steps, such as crystallization, chromatography, and extraction, which are designed to effectively remove impurities, including Impurity N.

Monitoring and Testing: Regular sampling and analysis at critical stages of the manufacturing process allow for the timely detection and quantification of this compound, enabling prompt corrective actions if levels exceed predefined limits.

Quality by Design (QbD) Approaches for this compound Control

The Quality by Design (QbD) paradigm offers a systematic and science-based approach to pharmaceutical development and manufacturing. While specific QbD studies for the control of this compound are not detailed in the public domain, the principles of QbD are instrumental in developing a robust control strategy. A QbD approach would involve:

Defining a Quality Target Product Profile (QTPP): This includes defining the desired quality attributes of the final drug product, with specific limits on impurities like this compound.

Identifying Critical Quality Attributes (CQAs): The level of this compound would be considered a CQA of the API.

Identifying Critical Process Parameters (CPPs): A thorough risk assessment and experimental studies, such as Design of Experiments (DoE), would be used to identify the process parameters that have the most significant impact on the formation of Impurity N. nih.gov

Establishing a Design Space: This multidimensional combination and interaction of input variables and process parameters has been demonstrated to provide assurance of quality. nih.gov Operating within the established design space ensures that the level of this compound remains consistently below its acceptance criteria.

Implementing a Control Strategy: This includes the in-process controls and real-time monitoring to ensure the process remains within the design space.

Development of Stability-Indicating Analytical Methods for this compound

A crucial component of controlling this compound is the availability of a validated stability-indicating analytical method. Such a method is capable of accurately and precisely quantifying the impurity in the presence of the API, other impurities, and degradation products. Several studies have reported the development of stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for Osimertinib and its impurities. researchgate.netjddtonline.inforesearchgate.netgrafiati.com

These methods are typically validated according to ICH Q2(R1) guidelines and demonstrate specificity, linearity, accuracy, precision, and robustness. A study by Bhutnar et al. (2023) describes a reverse-phase HPLC method for analyzing organic impurities in osimertinib mesylate tablets, which was validated for several impurities. researchgate.net Another study details the use of UPLC-QTOF-MS/MS for the separation and characterization of degradation products of Osimertinib. scirp.org

Table 2: Key Parameters of a Typical Stability-Indicating HPLC Method for Osimertinib Impurities

ParameterTypical Specification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile)
Detection Wavelength Typically in the range of 210-270 nm
Flow Rate 0.8 - 1.2 mL/min
Validation Parameters Specificity, Linearity (e.g., R² > 0.999), Accuracy, Precision (RSD < 2%), LOD, LOQ, Robustness

Regulatory Guidelines for Impurities in Pharmaceutical Products Applicable to Osimertinib

The control of this compound is governed by a stringent regulatory framework established to ensure the safety of pharmaceutical products. The most pertinent guidelines are those issued by the International Council for Harmonisation (ICH).

ICH Q3 Guidelines for Impurities in New Drug Substances and Products

The ICH Q3A(R2) and Q3B(R2) guidelines provide a comprehensive framework for the control of impurities in new drug substances and new drug products, respectively. europa.euscirp.org These guidelines establish thresholds for the reporting, identification, and qualification of impurities. The fundamental principle is that impurities should be controlled at levels that have been qualified in safety and clinical studies. For any new impurity or an impurity at a level significantly higher than that previously qualified, a thorough safety assessment is required.

ICH M7 Guidelines for Genotoxic Impurities and Risk Assessment Pertinent to this compound

The ICH M7(R1) guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. veeprho.comveeprho.com Given that "this compound" is also known as N-Acryloyl Osimertinib, its potential as a precursor to nitrosamine (B1359907) impurities warrants careful consideration under ICH M7. Nitrosamines are a class of compounds that are often potent genotoxic carcinogens.

The ICH M7 guideline outlines a risk-based approach that includes:

Hazard Assessment: This involves an in-silico analysis using (Q)SAR models and/or experimental testing (e.g., a bacterial reverse mutation assay, also known as the Ames test) to classify the impurity's mutagenic potential. researchgate.net

Risk Characterization: Based on the hazard assessment, the impurity is classified into one of five classes, which determines the required control measures.

Control Strategy: For known mutagenic impurities, a stringent control strategy is required to limit their presence to a level that poses a negligible cancer risk. This often involves setting a much lower acceptance limit than for non-genotoxic impurities, typically based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake. veeprho.com

While a specific genotoxic risk assessment for this compound is not publicly available, its chemical structure necessitates a thorough evaluation according to the principles of ICH M7 to ensure patient safety.

Pharmacopoeial Standards (USP, EP, BP) for this compound Control

Pharmacopoeias provide the legal and scientific benchmarks for the quality of medicines. The United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) are key regulatory documents that outline the standards for medicines. While a specific monograph for this compound might not be explicitly detailed in all pharmacopoeias, the principles of impurity control are universally applied.

The International Council for Harmonisation (ICH) guidelines, which are often adopted by major pharmacopoeias, provide a framework for the control of impurities. pmda.go.jpeuropa.eu According to these guidelines, impurities present at levels above a certain threshold must be identified, reported, and qualified. pmda.go.jpgmpinsiders.com The reporting threshold is the level above which an impurity must be reported, while the identification threshold is the level at which the structure of the impurity must be determined. pmda.go.jpich.org The qualification threshold is the level at which the biological safety of the impurity must be established. pmda.go.jp

For new drug products, the ICH Q3B(R2) guideline specifies these thresholds based on the maximum daily dose of the drug. europa.eugmpinsiders.com These thresholds are crucial for setting the specification limits for known and unknown impurities in the drug product. gmpinsiders.com

Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Products

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 1 g 0.1% 0.2% 0.5%
> 1 g 0.05% 0.15% 0.15%
< 10 mg - 1.0% or 50 µg TDI, whichever is lower 1.0% or 50 µg TDI, whichever is lower
10 mg - 100 mg - 0.5% or 200 µg TDI, whichever is lower 0.5% or 200 µg TDI, whichever is lower
> 100 mg - 2 g - 0.2% or 3 mg TDI, whichever is lower 0.2% or 3 mg TDI, whichever is lower
> 2 g - 0.15% 0.15%

TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) Guidelines. gmpinsiders.com

Pharmaceutical manufacturers are required to develop and validate analytical methods to detect and quantify impurities like this compound. pmda.go.jpijpsdronline.com High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. veeprho.comresearchgate.net These methods must be sensitive enough to detect impurities at or below the reporting threshold. gmpinsiders.com Reference standards for this compound are available from various suppliers to aid in method development and validation. synzeal.comaquigenbio.comsynzeal.com

Impact of this compound on Overall Drug Product Quality Attributes

Purity: The most direct impact of an impurity is on the purity of the active pharmaceutical ingredient (API) and the final drug product. The presence of this compound means that the drug substance is not 100% pure Osimertinib. Regulatory authorities set strict limits on the levels of impurities to ensure the safety and efficacy of the drug. veeprho.com

Potency: Impurities can potentially affect the potency of the drug product. If an impurity is present in significant amounts, it can reduce the concentration of the active ingredient, leading to a lower therapeutic effect.

Stability: The presence of impurities can also affect the stability of the drug product over its shelf life. daicelpharmastandards.com Some impurities can act as catalysts for degradation reactions, leading to a faster breakdown of the active ingredient and the formation of other degradation products. veeprho.com This can result in a loss of potency and an increase in the levels of potentially harmful impurities over time. Stability studies are conducted under various conditions to assess the impact of impurities on the drug product's shelf life. ich.orgijpsdronline.com

| Stability | Can potentially accelerate the degradation of Osimertinib, leading to a shorter shelf life and the formation of new degradation products. daicelpharmastandards.com |

Future Perspectives in Osimertinib Impurity N Research

Predictive Modeling for Osimertinib (B560133) Impurity N Formation and Mitigation

The advent of powerful computational tools offers a proactive approach to impurity management. Future research will increasingly leverage in silico predictive modeling to understand the formation pathways of Osimertinib Impurity N and to devise effective mitigation strategies.

Detailed Research Findings: Predictive modeling involves using software to simulate the chemical environment and reactions that can lead to the formation of impurities. Studies on related pharmaceutical compounds have demonstrated the utility of expert-knowledge software and other in silico tools (e.g., Zeneth, DEREK, Sarah) to predict degradation pathways under various stress conditions, such as acidic, alkaline, and oxidative environments. researchgate.netresearchgate.net These models can identify reactive sites within the Osimertinib molecule and its precursors that are susceptible to side reactions leading to the generation of Impurity N.

By simulating reaction kinetics and thermodynamic stability, researchers can pinpoint the specific process parameters—such as temperature, pH, solvent, and reagent choice—that favor the formation of this compound. This predictive insight allows for the rational design of manufacturing processes where these conditions are carefully controlled or avoided altogether. Furthermore, these models can help in the rapid screening of potential alternative reagents or intermediates that are less likely to produce the target impurity, thereby accelerating process development and reducing the need for extensive empirical testing.

Modeling TechniqueApplication in Impurity N ResearchAnticipated Outcome
Quantum Mechanics (QM) ModelingCalculate reaction energy barriers and transition states for potential Impurity N formation pathways.Identification of the most probable mechanisms for impurity formation.
Molecular Dynamics (MD) SimulationsSimulate the interaction of Osimertinib and its intermediates with solvents and reagents over time.Understanding the role of the reaction medium in promoting or inhibiting side reactions.
Degradation Pathway Prediction SoftwareUse expert systems to forecast potential degradation products under defined stress conditions. researchgate.netProactive identification of risk factors (e.g., pH, oxidants) for Impurity N formation.
Quantitative Structure-Property Relationship (QSPR)Correlate molecular structure of reactants and intermediates with the propensity to form Impurity N.Screening of alternative synthetic building blocks with lower impurity-forming potential.

Advancement in Analytical Techniques for Comprehensive Impurity Profiling

The accurate detection and characterization of impurities at trace levels are fundamental to quality control. The future of analytical chemistry in this domain lies in the development of more sensitive, rapid, and comprehensive techniques for impurity profiling.

Detailed Research Findings: Current methods for analyzing Osimertinib and its impurities rely heavily on reverse-phase high-performance liquid chromatography (RP-HPLC). scirp.orgresearchgate.net While effective, future advancements will focus on enhancing the resolution and sensitivity of these methods to detect even minute quantities of this compound. Ultra-performance liquid chromatography (UPLC), with its smaller particle-size columns, offers faster analysis times and improved separation efficiency. scirp.orgscirp.org

The true frontier lies in the expanded use of hyphenated techniques. The coupling of UPLC with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS), provides unparalleled capability for impurity identification. researchgate.netscirp.org This combination allows for the precise mass measurement of an impurity, enabling the determination of its elemental composition and facilitating structural elucidation through fragmentation pattern analysis. For unambiguous structure confirmation, especially for novel or complex impurities, advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D NMR (COSY, HSQC, HMBC), will become more integrated into the characterization workflow. scirp.org These powerful methods provide definitive evidence of molecular structure and connectivity, which is essential for confirming the identity of substances like this compound. scirp.org

Analytical TechniqueCurrent ApplicationFuture Advancement/Focus
HPLC/UPLCSeparation and quantification of Osimertinib and its known impurities. researchgate.netDevelopment of methods with higher resolution and sensitivity using novel column chemistries (e.g., sub-2-µm particles). scirp.org
Mass Spectrometry (MS)Coupled with LC (LC-MS) for mass identification of impurities. synthinkchemicals.comRoutine use of UPLC-HRMS (e.g., QTOF, Orbitrap) for precise mass determination and fragmentation analysis for structural proposals. scirp.org
Nuclear Magnetic Resonance (NMR)Used for structural confirmation of isolated impurities. scirp.orgIntegration of 2D NMR techniques for complex structure elucidation; development of cryo-probes for enhanced sensitivity on mass-limited samples.
Preparative ChromatographyIsolation of impurities in sufficient quantities for characterization. scirp.orgOptimization of semi-preparative and preparative LC methods for more efficient and higher-purity isolation of trace impurities. scirp.org

Novel Synthetic Routes for Osimertinib with Minimized this compound Formation

The most effective way to control an impurity is to prevent its formation. A key area of future research will be the design and implementation of novel synthetic routes for Osimertinib that inherently minimize the generation of Impurity N.

Detailed Research Findings: Existing synthetic routes to Osimertinib often involve multiple steps, including cross-coupling reactions and cyclizations to form the core pyrimidine (B1678525) structure. sci-hub.semdpi.com One reported manufacturing route involves seven steps with a longest linear sequence of six steps. acs.org Each step presents a potential opportunity for side reactions and impurity formation. Future synthetic strategies will focus on process intensification and green chemistry principles, such as developing more convergent syntheses that build the molecule in fewer steps, thereby reducing waste and the potential for impurity generation.

Research into novel synthetic pathways may explore alternative cyclization precursors or different coupling methodologies (e.g., C-H activation) that proceed under milder conditions or with higher selectivity. For example, if Impurity N is formed during a specific SNAr reaction or a final acylation step, future routes might redesign these transformations. mdpi.com This could involve the strategic use of protecting groups to shield reactive sites on intermediates or the development of catalytic systems that are highly specific for the desired reaction, disfavoring the pathway that leads to Impurity N. By re-engineering the synthesis from the ground up with a specific focus on avoiding the key bond-forming reactions that generate this impurity, a cleaner and more efficient manufacturing process can be achieved.

Synthetic StrategyObjectivePotential Impact on Impurity N Formation
Convergent SynthesisCombine key molecular fragments late in the synthesis to reduce the overall number of linear steps. acs.orgFewer reaction steps provide fewer opportunities for side-product formation.
Alternative Cyclization MethodsExplore different reagents or catalysts for forming the central pyrimidine ring. sci-hub.semdpi.comAvoids reaction conditions (e.g., harsh pH, high temperature) that may trigger the formation of Impurity N.
Catalyst-Controlled SelectivityEmploy highly selective catalysts for key coupling or acylation reactions.Directs the reaction exclusively toward the formation of Osimertinib, preventing off-target reactions.
Flow ChemistryConduct reactions in continuous flow reactors instead of batch processes.Allows for precise control over reaction parameters (temperature, time), minimizing impurity formation and improving process safety.

Q & A

Q. How do polymorphic variations in Osimertinib affect the formation kinetics of Impurity N?

  • Methodological Answer : Conduct solid-state stability studies comparing different polymorphs (e.g., Form I vs. Form II) under stress conditions. Pair X-ray powder diffraction (XRPD) with Raman spectroscopy to monitor phase transitions. Kinetic analysis (e.g., Avrami-Erofeev models) quantifies impurity formation rates across polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.